
Isononanoic acid, lead salt
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Overview
Description
Isononanoic acid, lead salt is a useful research compound. Its molecular formula is C18H34O4Pb and its molecular weight is 522 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Question: What are the standard synthesis protocols for preparing isononanoic acid, lead salt, and how can purity be optimized?
Methodological Answer:
this compound (CAS 52847-85-5; C₁₈H₃₄O₄Pb) is synthesized via acid-base neutralization. A typical protocol involves reacting lead oxide (PbO) or lead carbonate (PbCO₃) with isononanoic acid under controlled conditions.
- Procedure :
- Dissolve isononanoic acid in a polar solvent (e.g., ethanol) and heat to 60–80°C.
- Gradually add PbO/PbCO₃ while monitoring pH to ensure complete neutralization.
- Filter the precipitate and wash with cold solvent to remove unreacted acid.
- Recrystallize in a non-polar solvent (e.g., hexane) to enhance purity .
- Purity Optimization :
Advanced Question: How can spectroscopic and crystallographic methods resolve structural ambiguities in lead carboxylate complexes?
Methodological Answer:
Structural elucidation of lead carboxylates like this compound requires multi-technique approaches:
- FTIR/NMR : Confirm coordination via carboxylate symmetric/asymmetric stretching (FTIR) and chemical shifts (¹H/¹³C NMR) .
- X-ray Crystallography : Resolve Pb-O bond lengths (typically 2.3–2.6 Å) and coordination geometry (e.g., trigonal pyramidal or distorted octahedral) .
- Challenge : Lead’s heavy atom effect complicates NMR signal resolution. Use isotopic labeling (e.g., ²⁰⁷Pb NMR) or pair with EXAFS for local structure analysis .
Basic Question: What are the thermal stability profiles of lead carboxylates, and how do they inform storage conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) reveals decomposition stages:
-
Typical Data :
Temperature Range (°C) Mass Loss (%) Process 150–200 5–10 Solvent/water removal 250–350 40–50 Decarboxylation >350 Residual PbO Oxidation -
Storage : Keep in inert atmospheres (N₂/Ar) below 25°C to prevent oxidative degradation .
Advanced Question: How does the environmental impact of lead carboxylates influence disposal protocols in academic labs?
Methodological Answer:
Lead carboxylates are regulated under RoHS and REACH due to Pb content (>100 ppm).
- Disposal Protocol :
- Neutralize with chelating agents (e.g., EDTA) to sequester Pb²⁺.
- Precipitate as PbS using Na₂S and filter.
- Test filtrate for Pb content (ICP-MS; limit: <5 ppm) before disposal .
- Documentation : Maintain records per EPA guidelines (40 CFR §261.33) .
Basic Question: What computational models predict the solubility and reactivity of lead carboxylates in aqueous systems?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model Pb²⁺-carboxylate interactions:
- Parameters :
- Solvation energy (ΔG_solv) using SMD implicit solvent model.
- Binding affinity calculated via Gibbs free energy (ΔG_bind).
- Outcome : Predict solubility trends (e.g., lower in polar solvents due to strong Pb-O bonds) .
Advanced Question: What experimental designs address contradictory data on lead carboxylate catalytic activity?
Methodological Answer:
Contradictions in catalytic efficiency (e.g., esterification vs. oxidation) arise from variable Pb coordination.
- Design :
Basic Question: How are lead carboxylates characterized for solubility in mixed solvent systems?
Methodological Answer:
- Procedure :
- Prepare solvent mixtures (e.g., water:ethanol ratios from 0:100 to 50:50).
- Dissolve this compound (1 mM) and measure solubility via gravimetry.
- Data Interpretation :
- Solubility peaks in ethanol-rich systems (dielectric constant ~24.3) due to reduced ionic dissociation .
Advanced Question: What safety protocols mitigate risks in handling lead carboxylates during synthesis?
Methodological Answer:
Properties
CAS No. |
27253-41-4 |
---|---|
Molecular Formula |
C18H34O4P |
Molecular Weight |
522 g/mol |
IUPAC Name |
lead(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
ACUMJPUCLKGCOC-UHFFFAOYSA-L |
SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2] |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2] |
Key on ui other cas no. |
52847-85-5 97952-39-1 27253-41-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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